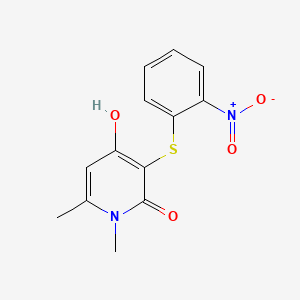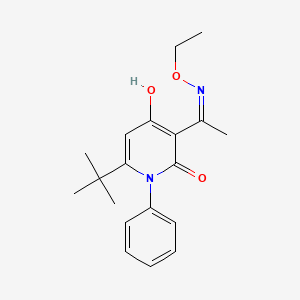
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the nitration of 2-phenylthiopyridine, followed by methylation and hydroxylation steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products:
Oxidation: Amino derivatives.
Reduction: Various oxidized forms.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-(2-nitrophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
- 1-Methyl-3-(2-aminophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
- 1-Methyl-3-(2-chlorophenylthio)-4-hydroxy-6-methylpyridine-2(1H)-one
Uniqueness: 4-hydroxy-3-({2-nitrophenyl}sulfanyl)-1,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking this group.
Propriétés
Formule moléculaire |
C13H12N2O4S |
|---|---|
Poids moléculaire |
292.31g/mol |
Nom IUPAC |
4-hydroxy-1,6-dimethyl-3-(2-nitrophenyl)sulfanylpyridin-2-one |
InChI |
InChI=1S/C13H12N2O4S/c1-8-7-10(16)12(13(17)14(8)2)20-11-6-4-3-5-9(11)15(18)19/h3-7,16H,1-2H3 |
Clé InChI |
UIMKQJHBYPHHKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1C)SC2=CC=CC=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-dimethoxyphenyl)-3-(methylsulfonyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1188799.png)
![6-(4-chlorophenyl)-3-(methylsulfonyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1188801.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B1188804.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methoxybenzamide](/img/structure/B1188805.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide](/img/structure/B1188806.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B1188809.png)
![2-(2,4-dichlorophenoxy)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B1188810.png)
![2-Phenyl-6-phenyldiazenyl-4H-triazolo[4,5-b]pyridin-7-one](/img/new.no-structure.jpg)


![2-benzyl-1-hydroxy-5,6-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B1188819.png)

